![molecular formula C16H24N2O3 B5003286 N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE](/img/structure/B5003286.png)
N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE is a synthetic organic compound It belongs to the class of amides, characterized by the presence of a carbonyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE typically involves the reaction of 2,3-dimethylphenylamine with 3-(propan-2-yloxy)propylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials, coatings, or other industrial products.
Mécanisme D'action
The mechanism of action of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE: can be compared with other amides or related compounds such as:
Uniqueness
The uniqueness of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)21-10-6-9-17-15(19)16(20)18-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFKEFVGIZLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5003203.png)
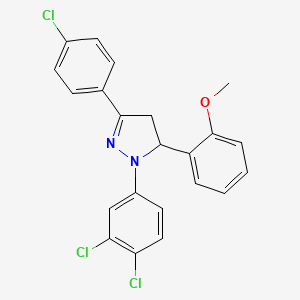
![5-{3-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B5003219.png)
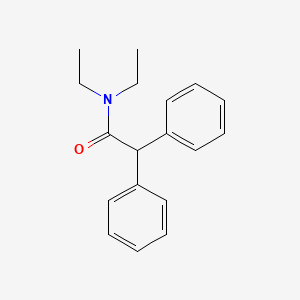

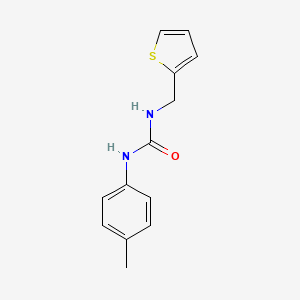
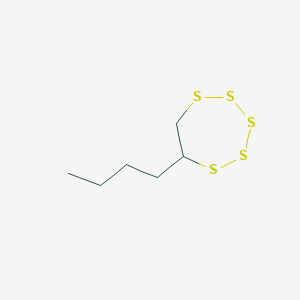
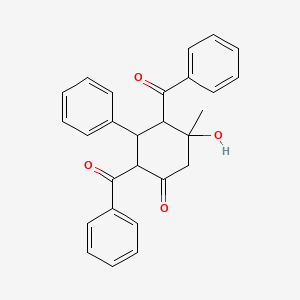
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)
![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
![(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B5003292.png)
METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B5003296.png)

![N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5003305.png)
